molecular formula C20H27Cl2N3O5 B3055403 4-(4-Methoxyphenyl)-alpha-((2-nitrophenoxy)methyl)-1-piperazineethanol dihydrochloride CAS No. 64511-65-5

4-(4-Methoxyphenyl)-alpha-((2-nitrophenoxy)methyl)-1-piperazineethanol dihydrochloride

Cat. No. B3055403
CAS RN: 64511-65-5
M. Wt: 460.3 g/mol
InChI Key: CJBPOIPZPJZIDW-UHFFFAOYSA-N
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Description

The compound appears to contain a methoxyphenyl group, a nitrophenoxy group, and a piperazine group. Methoxyphenyl compounds are aromatic compounds in which a methoxy group is substituted in place of a hydrogen atom on a phenyl group . Nitrophenoxy compounds contain a nitro group (-NO2) and a phenoxy group (C6H5O-) . Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of your compound would likely be complex due to the presence of the methoxyphenyl, nitrophenoxy, and piperazine groups. These groups could potentially engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

The chemical reactivity of your compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group . The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact molecular structure. For example, the presence of polar groups like the nitro and methoxy groups could influence its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of your compound. It could potentially exhibit biological activity, depending on the exact arrangement of its functional groups and its stereochemistry .

Safety and Hazards

The safety and hazards associated with your compound would depend on its exact molecular structure and properties. As a general rule, compounds containing nitro groups can be potentially explosive and should be handled with care .

Future Directions

The potential applications and future directions for your compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5.2ClH/c1-27-18-8-6-16(7-9-18)22-12-10-21(11-13-22)14-17(24)15-28-20-5-3-2-4-19(20)23(25)26;;/h2-9,17,24H,10-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBPOIPZPJZIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3[N+](=O)[O-])O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983113
Record name 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-alpha-((2-nitrophenoxy)methyl)-1-piperazineethanol dihydrochloride

CAS RN

64511-65-5
Record name 1-Piperazineethanol, 4-(4-methoxyphenyl)-alpha-((2-nitrophenoxy)methyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064511655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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